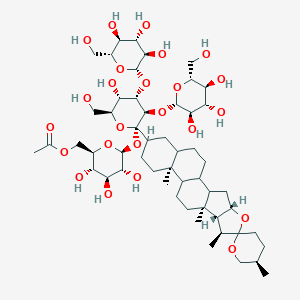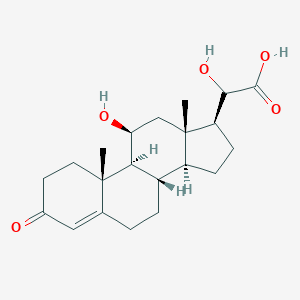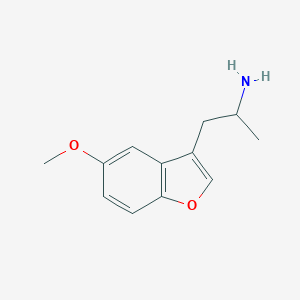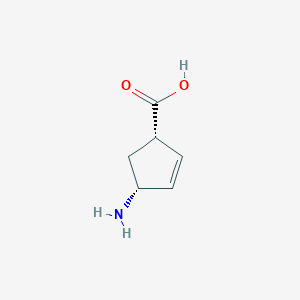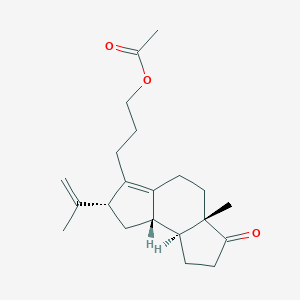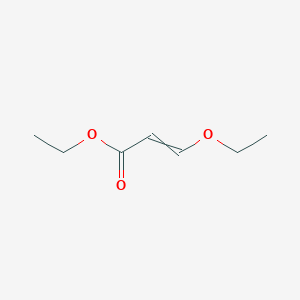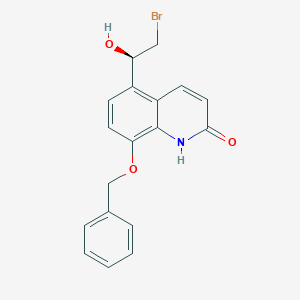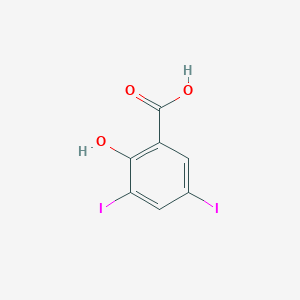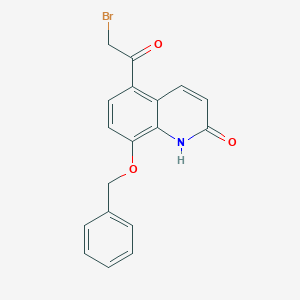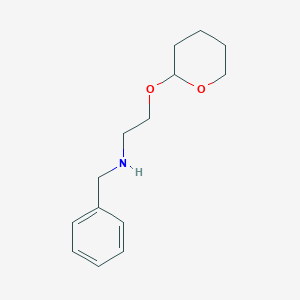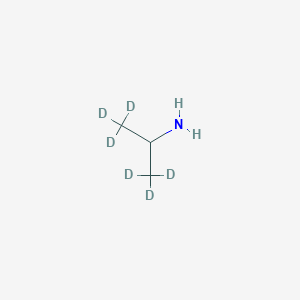
Iso-propyl-1,1,1,3,3,3-D6-amine
Overview
Description
Iso-propyl-1,1,1,3,3,3-D6-amine is a deuterated analog of propan-2-amine, where all six hydrogen atoms on the carbon atoms are replaced with deuterium. This compound is of significant interest in various scientific fields due to its unique isotopic properties, which make it useful in studies involving kinetic isotope effects and nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iso-propyl-1,1,1,3,3,3-D6-amine can be synthesized through several methods. One common approach involves the deuteration of propan-2-amine using deuterium gas (D₂) in the presence of a suitable catalyst. The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of deuterated precursors and advanced catalytic systems to achieve high yields and purity. The process often includes multiple steps of purification, such as distillation and crystallization, to remove any undeuterated impurities.
Chemical Reactions Analysis
Types of Reactions: Iso-propyl-1,1,1,3,3,3-D6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated ketones or aldehydes.
Reduction: It can be reduced to form deuterated alcohols.
Substitution: The amine group can participate in substitution reactions, forming deuterated amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products:
Oxidation: Deuterated ketones or aldehydes.
Reduction: Deuterated alcohols.
Substitution: Deuterated amides or other derivatives.
Scientific Research Applications
Iso-propyl-1,1,1,3,3,3-D6-amine has several applications in scientific research:
Chemistry: Used in studies involving kinetic isotope effects to understand reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs, which may exhibit improved pharmacokinetic properties.
Industry: Applied in the production of deuterated solvents and reagents for NMR spectroscopy.
Mechanism of Action
The mechanism by which Iso-propyl-1,1,1,3,3,3-D6-amine exerts its effects is primarily through its isotopic substitution. The presence of deuterium atoms affects the vibrational frequencies of chemical bonds, leading to changes in reaction rates and pathways. This isotopic effect is leveraged in various studies to gain insights into molecular interactions and dynamics.
Comparison with Similar Compounds
Propan-2-amine: The non-deuterated analog of Iso-propyl-1,1,1,3,3,3-D6-amine.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another compound with multiple substitutions on the carbon atoms, used in different applications.
Uniqueness: this compound is unique due to its complete deuteration, which provides distinct advantages in isotopic labeling studies and NMR spectroscopy. The deuterium atoms result in different physical and chemical properties compared to their hydrogen counterparts, making this compound valuable in various research applications.
Properties
IUPAC Name |
1,1,1,3,3,3-hexadeuteriopropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWLVOIRVHMVIS-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
65.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55432-59-2 | |
| Record name | 55432-59-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
